N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (chemical formula: C17H17N3OS2) is a complex organic compound. Let’s break down its structure:
- The core structure consists of a chromene ring (4H-chromene) with a carboxamide group attached.
- The thiadiazole moiety (1,3,4-thiadiazol-2-yl) is linked to the chromene ring via a butylsulfanyl group.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the sulfur-containing group.
Reduction: Reduction reactions may affect the carbonyl group or other functional groups.
Substitution: Substitution reactions could occur at the thiadiazole or chromene positions.
Common reagents and conditions depend on the specific reaction type. Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Assess its potential as a dye, catalyst, or material in organic electronics.
Mechanism of Action
The exact mechanism by which N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide exerts its effects remains unknown. Researchers would need to investigate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related structures by searching for other chromene derivatives or thiadiazole-containing molecules
Properties
Molecular Formula |
C16H15N3O3S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-3-8-23-16-19-18-15(24-16)17-14(21)13-9-11(20)10-6-4-5-7-12(10)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,18,21) |
InChI Key |
NDVSGHSGGLCFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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